molecular formula C10H9BrO B058458 8-Bromo-2-tetralone CAS No. 117294-21-0

8-Bromo-2-tetralone

Cat. No. B058458
M. Wt: 225.08 g/mol
InChI Key: RWEVGLMABSFMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 8-Bromo-2-tetralone and related compounds involves several key strategies, including Friedel-Crafts acylation/cyclization, ketone protection/deprotection, and catalytic hydrogenation processes. One method starts from 2-bromophenylacetic acid, utilizing a sequence that includes copper(I)-catalyzed methoxylation and subsequent deprotection steps to yield the target molecule (Lee, Frescas, & Nichols, 1995). Another approach employs bromination, cyclization, and decarboxylation steps starting from precursor acids to synthesize substituted 1-tetralones, highlighting the versatility in synthetic routes (Cabrera & Banerjee, 2010).

Scientific Research Applications

Microbial Electrosynthesis

  • Application Summary: In the field of microbial electrosynthesis, 8-Bromo-2-tetralone has been used as an electron shuttle in the reductive bioconversion process . This process involves the interaction between electroactive microorganisms and electrodes, utilizing electron carriers like hydrogen and enzyme through oxidation-reduction reactions .
  • Methods of Application: The experiment involved the use of 6-bromo-2-tetralone with NR-based electron shuttle, catalyzed by Trichosporon capitatum . The electron shuttle was used to enhance the reductive bioconversion of 6-bromo-2-tetralone to 6-bromo-2-tetralol, a key intermediate for the synthesis of the potent potassium channel blocker, MK-0499 .
  • Results: The experiment demonstrated the enhanced reductive bioconversion of 6-bromo-2-tetralone to 6-bromo-2-tetralol with the attainment of -5 V electronic potential .

Bioelectrochemical Systems Research

  • Application Summary: Bioelectrochemical systems (BESs) convert the energy present in wastewater to recover resources like bioelectricity, hydrogen, nutrients, heavy metals, minerals, and industrial chemicals . In this field, 8-Bromo-2-tetralone has been used in a kinetically enhanced process to convert 6-bromo-2-tetralone to 6-bromo-2-tetralol, which is an intermediate in the synthesis of the potassium channel blocker MK-0499 .
  • Methods of Application: The process involves the use of microorganisms in BESs as biocatalysts to drive oxidation–reduction processes at solid electrodes . This has resulted in a wide variety of applications, including renewable and clean energy generation, wastewater treatment, and chemical production .
  • Results: The process has shown potential over the existing wastewater treatment technologies in terms of energy recovery from organic compounds . After improving the performance of the BES, widening the scope for products recovery by developing better understanding of the process and with efforts to reduce its production cost, it can become a sustainable technology for treatment of wastewater with added advantage of recovery of resources and bioenergy .

Nanomaterials and Nanotechnologies

  • Application Summary: In recent years, the development of nanomaterials with biocidal properties has received considerable attention due to their potential applications in various industries, including food, medicine, and cultural heritage preservation . The growing demand for coatings with antibacterial properties has sparked interest from industrial sectors in exploring the incorporation of biocides into these materials .
  • Methods of Application: Biocide nanocapsules of DCOIT (4,5-Dichloro-2-octyl-2H-isothiazol-3-one) are chosen as an example to illustrate the research pathways . These nanocapsules offer numerous advantages, including high efficiency in small quantities, ease of application, good chemical stability, low toxicity, and non-bioaccumulation .
  • Results: Encapsulated nanobiocides are particularly attractive to the agro-industry, because they can be less toxic than traditional biocides while still effectively controlling microbial contamination . To fully exploit the benefits of nanobiocides, future research should focus on optimizing their synthesis, formulation, and delivery methods .

properties

IUPAC Name

8-bromo-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEVGLMABSFMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399749
Record name 8-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-tetralone

CAS RN

117294-21-0
Record name 8-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Initially, 8-Bromo-2-tetralone was prepared by substituting 2-bromophenylacetylchloride in the procedure described in A. H. Horn, C. J. Grol, D. Dijkstra, A. H. Mulder, J. Med. Chem. 21, 825 (1978). Next, 8-bromo-2-tetralone (25 g, 111.1 mmol), S-(-)-alpha-methylbenzylamine (71.5 ml, 5 eq.), acetic acid (80 ml), 4 A molecular sieves (15 ml), THF (125 ml) and methanol (125 ml) were introduced into a flask and cooled to 0°. Sodium cyanoborohydride (15.1 g, 2 eq.) was added in portions over a 15 min period. The slurry was allowed to stir for 3 hr. The slurry was filtered and the solvent reduced to a syrup by evaporation in vacuo. The residue was partitioned between ether and 2N aqueous sodium hydroxide. The ether layer was washed with water (3×) and brine. After drying over anhydrous sodium sulfate the solvent was removed in vacuo. The viscous oil was placed on a flash silica gel column (5 cm×50 cm) and eluted with ethyl acetate/hexane (8%) to separate the higher Rf (+)-diastereomer (solidifies upon standing, 17g). The solvent was raised to 12% to elute the lower Rf (-)-diastereomer (an oil, 16g). In this manner the 8-bromo-N-[(S)-alpha-methylbenzyl]-2-aminotetralin was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
S-(-)-alpha-methylbenzylamine
Quantity
71.5 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

83.5 g of aluminum chloride (0.63 mmol) were introduced into 1.8 liters of methylene chloride at 0°-+5° C. 105 g (0.49 mole) of 2-bromophenyl-acetyl chloride (dissolved in 200 ml of methylene chloride) were added dropwise at 0°-+5° C. over 30 minutes. After stirring for 30 minutes at 0°-+5° C., 50 g of ethylene were passed in at such a rate that the reaction temperature did not exceed +10° C. The mixture was stirred for a further 2 hours at 20°-+25° C. The aluminum complex was decomposed by careful addition of 500 ml of ice water, the phases were separated, and the aqueous phase was extracted with 250 ml of methylene chloride. The title compound was obtained from the dried methylene chloride phase in a yield of 109 g as a yellow oil (content according to GC 97%) and employed without further purification.
Quantity
83.5 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-tetralone
Reactant of Route 2
8-Bromo-2-tetralone
Reactant of Route 3
8-Bromo-2-tetralone
Reactant of Route 4
8-Bromo-2-tetralone
Reactant of Route 5
8-Bromo-2-tetralone
Reactant of Route 6
8-Bromo-2-tetralone

Citations

For This Compound
7
Citations
S Lee, SP Frescas, DE Nichols - Synthetic communications, 1995 - Taylor & Francis
… bromide by methoxide, since 8-bromo-2-tetralone (3) can be … The 8-bromo-2-tetralone (3) was synthesized in 68% yield … overall yield, starting from crystalline 8-bromo-2-tetralone (3). As …
Number of citations: 23 www.tandfonline.com
JL Renaud, P Dupau, AE Hay… - Advanced Synthesis …, 2003 - Wiley Online Library
… of the hydrogenation, the eneacetamides 2a (63%), 3a (55%) and enebenzamides 2b (79%), 3b (63%) were prepared starting from the corresponding 8-bromo-2-tetralone 9[24] and the …
Number of citations: 83 onlinelibrary.wiley.com
JW Ellingboe, LJ Lombardo, TR Alessi… - Journal of medicinal …, 1993 - ACS Publications
… The resultant yellow solid was taken up in acetonitrile (1 L), washed with pentane to remove polyethylene, and concentrated to give 146.2 g (93%) of 8-bromo2-tetralone (27a) as a …
Number of citations: 33 pubs.acs.org
MJ Martinelli, DL Varie - Process Chemistry in the …, 1999 - books.google.com
… Thus we first studied the preparation of 8-bromo-2-tetralone (5). The conversion of … Having pure 8-bromo-2-tetralone, we next studied the reductive amination reaction with the …
Number of citations: 2 books.google.com
AG Romero, JA Leiby, RB McCall… - Journal of medicinal …, 1993 - ACS Publications
… 8-Bromo-2-tetralone (4). Aluminum trichloride (456 g, 3.4 mol) was suspended in methylene chloride (3000 mL) and cooled to -10 C with an ice/salt bath. 2-Bromophenylacetyl chloride (…
Number of citations: 31 pubs.acs.org
WJ Wheeler, DD O'Bannon, S Swanson… - Journal of Labelled …, 2005 - Wiley Online Library
… To the amine solution in a 22 l 3-neck flask was added 8-bromo-2-tetralone (5, 451.7 g, 2 mol). A Dean-Stark trap was attached to the flask and 36 ml of water was removed via …
CH Lin, SR Haadsma-Svensson… - Journal of medicinal …, 1993 - ACS Publications
… In the second synthesis, as outlined in Scheme II, 8-bromo-2-tetralone (8) was used as the starting material.16 Regioselective alkylation of the Cl position of tetralone 8 with methyl …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.